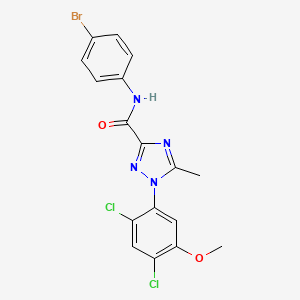
N-(2,4-dichloro-5-isopropoxyphenyl)-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide
Overview
Description
N-(2,4-dichloro-5-isopropoxyphenyl)-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C20H15Cl2FN2O5S and its molecular weight is 485.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antipathogenic Applications
Compounds with structures similar to the one you mentioned have been studied for their antimicrobial and antipathogenic activities. For instance, derivatives of thiourea and various halogenated compounds have been synthesized and evaluated for their interaction with bacterial cells, demonstrating significant activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming capabilities (Limban, Marutescu, & Chifiriuc, 2011). These findings suggest a potential route for developing novel antimicrobial agents targeting resistant bacterial populations.
Synthesis and Characterization of Bioactive Molecules
Research into fluorine-containing compounds, which share a resemblance in their structure to the compound , has led to the synthesis of molecules with promising antibacterial properties. The incorporation of fluorine and other halogens into aromatic systems is a common strategy to enhance biological activity, as demonstrated in studies where new molecules exhibited significant activity at low concentrations (Holla, Bhat, & Shetty, 2003). Such research underscores the importance of halogenated compounds in the development of new therapeutic agents.
Applications in Weed Control and Agriculture
Some studies have focused on the application of halogenated compounds in agriculture, particularly for weed control in specific plant cultivars. For example, compounds similar to the one mentioned have been evaluated for their effectiveness in controlling weed populations in azaleas grown in raised field beds, demonstrating significant weed control with minimal plant injury (Frank & Beste, 1984). This highlights the potential utility of such compounds in agricultural settings to manage weed growth while ensuring the safety of the desired plants.
Material Science and Polymer Applications
In material science, halogenated compounds and their derivatives have been explored for the synthesis of novel polymers and materials. The introduction of halogens, particularly fluorine, into organic compounds can significantly alter their physical and chemical properties, making them suitable for a variety of applications, including high-performance polymers and coatings (Kim et al., 1999). The research in this area demonstrates the versatility of halogenated compounds in creating materials with desired properties such as thermal stability, chemical resistance, and mechanical strength.
properties
IUPAC Name |
N-(2,4-dichloro-5-propan-2-yloxyphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2FN2O5S/c1-10(2)29-18-9-15(12(21)8-13(18)22)24-20(26)19-17(5-6-31-19)30-16-4-3-11(25(27)28)7-14(16)23/h3-10H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMONWEOLYHKPIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)[N+](=O)[O-])F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4-Dimethyl-5'-phenyl-hexahydrospiro[cyclohexane-1,3'-pyrrolo[3,4-d][1,2]oxazole]-2,4',6,6'-tetrone](/img/structure/B3129055.png)
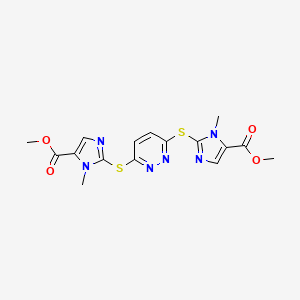
![11-phenyl-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B3129067.png)
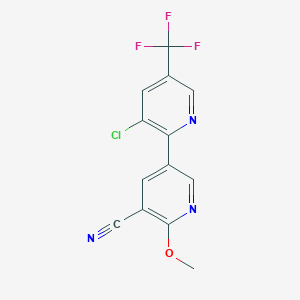
![ethyl (Z)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-3-[[3-(trifluoromethyl)phenyl]carbamoylamino]prop-2-enoate](/img/structure/B3129075.png)
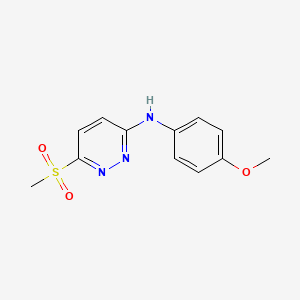
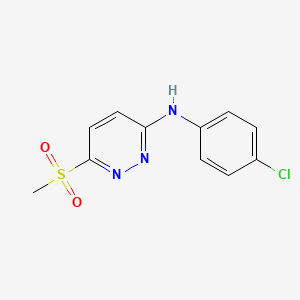
![6-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-3-pyridazinamine](/img/structure/B3129083.png)
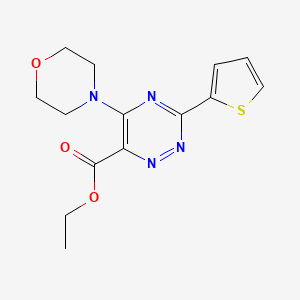
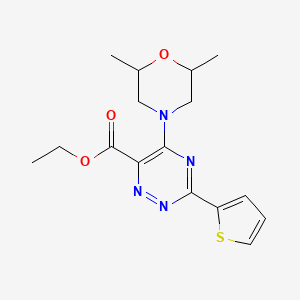
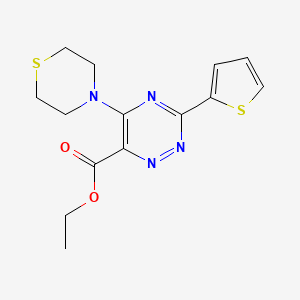
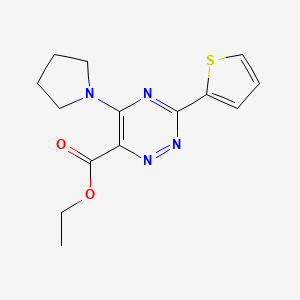
![2-[[6-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl]methylideneamino]-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B3129122.png)
